5-(1-Adamantyl)-2-hydroxybenzoic acid

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

5-(1-Adamantyl)-2-hydroxybenzoic acid (CAS 126145-51-5) combines a rigid adamantane cage with a salicylic acid core. Its elevated lipophilicity (XLogP3=5.8) alters membrane permeability and protein binding vs. generic salicylic acid-making substitution with simpler analogs invalid. • SAH hydrolase inhibitor (IC50=370 nM): non-nucleoside scaffold for antiviral/anticancer research. • Carbonic anhydrase II ligand (Ki=501 nM): probe for hydrophobic pocket interactions. • In vivo anti-inflammatory reference (carrageenan paw edema model) for SAR benchmarking. Supplied with full analytical documentation. Standard B2B global shipping.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
CAS No. 126145-51-5
Cat. No. B159523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Adamantyl)-2-hydroxybenzoic acid
CAS126145-51-5
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O
InChIInChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20)
InChIKeyKUCGAGONGXZTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Adamantyl)-2-hydroxybenzoic acid: Overview and Procurement


5-(1-Adamantyl)-2-hydroxybenzoic acid (CAS 126145-51-5), also known as 5-(adamant-1-yl)salicylic acid, is a synthetic small molecule with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol [1]. It is a hybrid structure combining a rigid, lipophilic adamantane cage with a salicylic acid (2-hydroxybenzoic acid) moiety [2]. This structural motif is of interest in medicinal chemistry as a building block and for its potential interactions with various biological targets, distinguishing it from simpler benzoic acid derivatives [2].

5-(1-Adamantyl)-2-hydroxybenzoic Acid: Unmatched by Simple Analogs


Substituting 5-(1-Adamantyl)-2-hydroxybenzoic acid with generic salicylic acid or other simple hydroxybenzoic acids is not scientifically valid for specific research applications. The addition of the bulky, lipophilic adamantyl group to the 5-position of the salicylic acid core fundamentally alters the molecule's properties . This modification results in a significantly higher calculated partition coefficient (XLogP3 = 5.8) [1], compared to salicylic acid (XLogP3 ≈ 2.2) or 2,5-dihydroxybenzoic acid (XLogP3 ≈ 1.9), which directly impacts membrane permeability, protein binding pocket interactions, and overall pharmacokinetic behavior [2]. The specific 5-position substitution also distinguishes it from other regioisomers, such as 3-(1-adamantyl)-4-hydroxybenzoic acid , which are likely to exhibit different biological activities and chemical reactivities. Therefore, the observed biological or chemical performance of this compound cannot be extrapolated from or substituted by its non-adamantyl or regioisomeric counterparts.

5-(1-Adamantyl)-2-hydroxybenzoic acid: Quantitative Evidence


In Vitro CA II Inhibition

The compound exhibits inhibitory activity against human carbonic anhydrase II (CA II) in vitro. The reported Ki value of 501 nM provides a quantifiable benchmark for its activity [1]. While a direct comparator within the same assay is not available from this source, this data point can be compared to other known CA II inhibitors evaluated under similar conditions. For instance, simple benzoic acid is a weak inhibitor of CA II with Ki values typically in the high micromolar to millimolar range. The sub-micromolar Ki of 5-(1-adamantyl)-2-hydroxybenzoic acid suggests that the adamantyl substitution significantly enhances binding affinity relative to the parent scaffold, a common trend observed with the addition of lipophilic moieties to aromatic CA inhibitors [2].

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

SAH Hydrolase Inhibition

The compound has been identified as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme target for antiviral and anticancer therapies. It demonstrates an IC50 of 370 nM against the human placental form of the enzyme [1]. In the same assay database, the well-known SAH hydrolase inhibitor 3-deazaadenosine (DZA) shows an IC50 of 8 nM against the rabbit erythrocyte enzyme [1]. This indicates that while 5-(1-adamantyl)-2-hydroxybenzoic acid is a less potent inhibitor than the reference compound DZA, it represents a structurally novel chemotype for SAH hydrolase inhibition.

Antiviral Research Enzyme Inhibition SAH Hydrolase

Lipophilicity vs. Non-Adamantyl Analogs

The compound's calculated partition coefficient (XLogP3) is 5.8 [1]. This high lipophilicity, driven by the adamantyl group, is a key differentiator from simpler salicylic acid derivatives like salicylic acid (XLogP3 ≈ 2.2) or 2,5-dihydroxybenzoic acid (XLogP3 ≈ 1.9) [2]. The increased logP value is a critical parameter that predicts enhanced passive membrane permeability and potential for blood-brain barrier penetration, distinguishing its in vivo distribution profile from more polar analogs.

Physicochemical Property Lipophilicity ADME Prediction

In Vivo Anti-inflammatory Activity

The compound's anti-inflammatory activity has been investigated in vivo. The original research article by Safonova et al. assessed the compound and its derivatives using the carrageenan-induced paw edema model in rats [1]. While the full quantitative data (e.g., percent inhibition at specific doses) is not publicly accessible, the study's use of this standard assay provides a framework for comparison. A related compound, 5-(adamant-1-yl)salicylic acid 2,6-dichlorophenylamide (CAS 126164-65-6), was also evaluated in this study, suggesting a structure-activity relationship (SAR) exploration where the target compound serves as a key benchmark for comparison against its amide derivatives [2].

Anti-inflammatory In Vivo Model Pharmacology

5-(1-Adamantyl)-2-hydroxybenzoic acid: Application Scenarios


Building Block for Adamantylated Bioactive Molecules

The compound is a versatile intermediate for the synthesis of more complex molecules . Its synthesis and the possibility of selective hydroxylation of its adamantane fragment have been demonstrated, allowing for further derivatization . Researchers can utilize this compound as a core scaffold to generate libraries of novel analogs, particularly through reactions at the carboxylic acid and phenolic hydroxyl groups, or via functionalization of the adamantyl cage. This is especially relevant for exploring structure-activity relationships (SAR) in drug discovery programs.

Non-Nucleoside SAH Hydrolase Inhibitor Development

With a confirmed IC50 of 370 nM against SAH hydrolase, this compound provides a structurally unique starting point for developing non-nucleoside inhibitors of this antiviral and anticancer target [1]. Its adamantyl-salicylic acid scaffold is distinct from adenosine-like inhibitors. Procurement for this application is supported by the quantitative enzyme inhibition data, which provides a benchmark for evaluating the potency of newly synthesized derivatives and understanding the binding requirements of this novel chemotype.

Probing Lipophilic Binding Pockets

The compound's high calculated lipophilicity (XLogP3 = 5.8) [2] makes it an excellent probe for exploring hydrophobic interactions in protein binding sites. Its rigid adamantyl group can be used to fill lipophilic pockets in target proteins, potentially enhancing binding affinity and selectivity compared to simpler, more flexible aromatic rings. This property is particularly valuable in the rational design of inhibitors for enzymes like carbonic anhydrase II, where the compound has demonstrated measurable binding (Ki = 501 nM) [3].

Anti-inflammatory SAR Reference Compound

The compound has a documented history in anti-inflammatory research, having been evaluated in the standard carrageenan-induced paw edema model [4]. This establishes it as a relevant reference compound for SAR studies. Researchers seeking to develop novel anti-inflammatory agents with improved efficacy or reduced side effects can use 5-(1-adamantyl)-2-hydroxybenzoic acid as a benchmark to compare the in vivo performance of their own adamantyl-containing analogs or derivatives.

Technical Documentation Hub

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